molecular formula C20H21N3O3S2 B3209687 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060212-34-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B3209687
CAS RN: 1060212-34-1
M. Wt: 415.5
InChI Key: XADLPPLRLLDPIF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They are known to exhibit a variety of biological activities, including anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound was not found, benzothiazole derivatives can be synthesized through various methods . One such method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied. They can participate in a variety of reactions, including those catalyzed by copper (II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication mechanism used by bacteria to coordinate group behaviors. By interfering with QS, we can potentially control bacterial virulence and biofilm formation. Researchers have explored the inhibitory effects of our compound on QS receptors:

Anticonvulsant Properties

Our compound has been investigated for its anticonvulsant effects. In experimental models, it demonstrated initial antiseizure activity. Further studies are needed to explore its potential as an antiepileptic agent .

Antioxidant Activity

The compound’s antioxidant properties were evaluated using a DPPH radical assay. Understanding its antioxidant potential is crucial for potential therapeutic applications .

Enzyme Inhibition

Researchers studied the compound’s inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play essential roles in neurodegenerative diseases, making this investigation relevant .

Binding to EGFR

Molecular dynamics simulations revealed that our compound binds stably to the epidermal growth factor receptor (EGFR). Strong binding affinity was observed, suggesting potential applications in cancer research .

Structure-Activity Relationship (SAR) Studies

Molecular modeling and QSAR studies were conducted to understand how the compound’s structure influences its activity. Electronic and steric descriptors were calculated to assess the effect of structural modifications on its properties .

Future Directions

Benzothiazole derivatives, due to their wide range of biological activities, continue to be a subject of interest in medicinal chemistry research . Future research may focus on the development of more potent and selective benzothiazole-based therapeutic agents.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLPPLRLLDPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

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